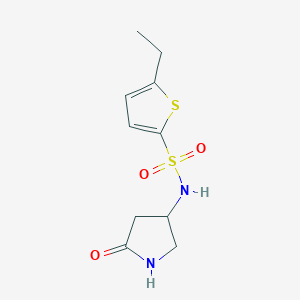

5-ethyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide

Description

5-ethyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds This compound is characterized by the presence of a thiophene ring, a sulfonamide group, and a pyrrolidinone moiety

Properties

IUPAC Name |

5-ethyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S2/c1-2-8-3-4-10(16-8)17(14,15)12-7-5-9(13)11-6-7/h3-4,7,12H,2,5-6H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEHMEINLEQFKRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NC2CC(=O)NC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the thiophene derivative with sulfonyl chlorides in the presence of a base such as triethylamine.

Attachment of the Pyrrolidinone Moiety: The pyrrolidinone moiety can be attached through a nucleophilic substitution reaction, where the thiophene sulfonamide reacts with a suitable pyrrolidinone derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Anticancer Activity

Thiophene derivatives have been studied for their anticancer properties. The unique structure of 5-ethyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide suggests it may act as a VEGFR-2 inhibitor, similar to other thiourea derivatives that have shown promising antiproliferative effects against cancer cell lines .

Case Study:

A study on novel thiourea derivatives demonstrated their ability to inhibit cell proliferation through molecular docking studies, indicating that compounds with similar structures could exhibit comparable activities .

Anti-inflammatory Properties

The compound's sulfonamide group may contribute to anti-inflammatory effects. Research indicates that thiophene derivatives can modulate inflammatory responses, suggesting that this compound could be effective in treating inflammatory disorders.

Data Table: Anti-inflammatory Activity of Thiophene Derivatives

| Compound | Model Used | Activity Level |

|---|---|---|

| V1 | Carrageenin-induced edema | High |

| V3 | Carrageenin-induced edema | Moderate |

| V11 | Carrageenin-induced edema | High |

| V12 | Carrageenin-induced edema | Moderate |

This table summarizes the anti-inflammatory activity of various thiophene derivatives tested in vivo .

Material Science

Thiophene derivatives play a crucial role in the development of organic semiconductors and corrosion inhibitors. The electronic properties of thiophenes enable their use in organic photovoltaics and light-emitting diodes (LEDs).

Application Summary:

The unique electronic characteristics of this compound make it a candidate for further exploration in organic electronics due to its potential as a semiconductor material.

Synthetic Procedures

The synthesis of this compound typically involves multi-step organic synthesis techniques. The process may include:

- Formation of the thiophene ring.

- Introduction of the sulfonamide group.

- Addition of the pyrrolidine moiety.

Detailed protocols for these synthetic strategies can be found in specialized chemistry literature or patent filings .

Mechanism of Action

The mechanism of action of 5-ethyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The pyrrolidinone moiety can also contribute to the overall binding through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

- 5-ethyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-carboxamide

- 5-ethyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-sulfonyl chloride

- 5-ethyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-sulfonyl fluoride

Uniqueness

5-ethyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide is unique due to the presence of both a sulfonamide group and a pyrrolidinone moiety, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.

Biological Activity

5-ethyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide is a compound that has garnered interest due to its potential biological activities, particularly in the context of treating various diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring structure substituted with an ethyl group and a pyrrolidine moiety, along with a sulfonamide functional group. This unique structure is believed to contribute to its biological activity.

- Inhibition of Carbonic Anhydrases (CAs) : Recent studies indicate that sulfonamide derivatives, including this compound, may act as inhibitors of carbonic anhydrases, particularly the transmembrane isoforms CA IX and CA XII. These enzymes are often overexpressed in cancer cells and play a crucial role in tumor growth and metastasis .

- Antitumor Activity : The compound has shown promising results in reducing cell viability in various cancer cell lines under hypoxic conditions, suggesting its potential as an antitumor agent. It has been reported that certain derivatives can inhibit the migration of cancer cells, indicating additional therapeutic potential .

In Vitro Studies

A series of experiments were conducted to evaluate the biological activity of this compound. The following table summarizes key findings from various studies:

| Study | Cell Line | Concentration (μM) | Viability Reduction (%) | Mechanism |

|---|---|---|---|---|

| Study 1 | HT-29 | 400 | 20 | CA IX inhibition |

| Study 2 | MDA-MB-231 | 200 | 25 | Migration inhibition |

| Study 3 | MG-63 | 100 | 30 | Hypoxia response |

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the thiophene and sulfonamide groups significantly affect the inhibitory activity against CAs. For instance, compounds with longer aliphatic chains or specific substitutions showed enhanced activity against CA IX compared to others .

Case Studies

- Case Study on Hypoxic Tumor Microenvironments : In a controlled study examining the effects of the compound on hypoxic conditions, it was found that higher concentrations led to a significant decrease in cell viability in HT-29 and MDA-MB-231 cells. This suggests that the compound could be particularly effective in targeting tumors characterized by low oxygen levels .

- Comparative Analysis with Established Inhibitors : When compared to acetazolamide (AZM), a well-known carbonic anhydrase inhibitor, this compound exhibited superior inhibitory effects on certain cancer cell lines, indicating its potential as a more effective therapeutic agent .

Q & A

Basic: What synthetic strategies are recommended for 5-ethyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide, and how can reaction intermediates be optimized?

Answer:

The synthesis of this sulfonamide derivative typically involves coupling a thiophene-2-sulfonyl chloride precursor with a pyrrolidinone amine. Key considerations include:

- Selective Sulfonamide Formation: Use anhydrous conditions to minimize hydrolysis of the sulfonyl chloride intermediate. Reactivity can be enhanced via nucleophilic substitution under basic conditions (e.g., triethylamine or pyridine) .

- Intermediate Purification: Column chromatography or recrystallization is critical to isolate intermediates, as impurities (e.g., unreacted amine) may lead to side reactions like over-alkylation .

- Yield Optimization: Design of Experiments (DoE) methods, such as factorial designs, can systematically vary parameters (temperature, solvent polarity, stoichiometry) to maximize yield .

Intermediate: How can computational chemistry guide the prediction of reaction pathways and regioselectivity for this compound?

Answer:

Quantum mechanical calculations (e.g., DFT) and reaction path search algorithms are pivotal:

- Transition State Analysis: Identify energy barriers for sulfonamide bond formation versus competing pathways (e.g., oxidation of the thiophene ring) .

- Regioselectivity Mapping: Calculate Fukui indices or electrostatic potential surfaces to predict nucleophilic/electrophilic sites on the pyrrolidinone and thiophene moieties .

- Solvent Effects: Use COSMO-RS simulations to model solvent interactions and select optimal media (e.g., DMF vs. THF) for coupling reactions .

Advanced: What advanced spectroscopic and crystallographic techniques are essential for resolving structural ambiguities?

Answer:

Multi-modal characterization is required to confirm stereochemistry and electronic effects:

- X-ray Crystallography: Resolve the 3D conformation of the sulfonamide group and pyrrolidinone ring, particularly if chiral centers exist (e.g., from ’s structural analogs) .

- Multinuclear NMR: and NMR can distinguish between tautomeric forms of the 5-oxopyrrolidin-3-yl group and assess hydrogen bonding in the sulfonamide moiety .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula integrity, especially if halogenated byproducts form during synthesis .

Advanced: How should researchers address contradictions in biological activity data across studies?

Answer:

Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from:

- Experimental Variability: Standardize assay conditions (e.g., cell lines, incubation time) and validate purity via HPLC (>95%) to exclude confounding impurities .

- Target Selectivity Profiling: Use kinome-wide screening or proteomics to identify off-target interactions that may explain divergent results .

- Meta-Analysis: Apply statistical tools (e.g., Bayesian inference) to aggregate data from multiple studies and identify trends obscured by small sample sizes .

Advanced: What methodologies are recommended for studying the compound’s reactivity under oxidative or reductive conditions?

Answer:

Mechanistic studies require a combination of experimental and computational approaches:

- Oxidative Stability: Monitor sulfone formation (thiophene oxidation) using cyclic voltammetry or UV-Vis spectroscopy under controlled O/oxidant exposure .

- Reductive Pathways: Employ LC-MS to track reduction products (e.g., amine formation from oxalamide groups) in the presence of NaBH or catalytic hydrogenation .

- Kinetic Isotope Effects (KIE): Use deuterated analogs to distinguish between radical-mediated vs. polar reaction mechanisms .

Basic: What are the critical steps in designing a stability study for this compound under varying pH and temperature conditions?

Answer:

- Forced Degradation: Expose the compound to acidic (HCl), basic (NaOH), and neutral buffers at elevated temperatures (40–80°C) to identify degradation products .

- Kinetic Modeling: Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .

- HPLC-DAD/MS: Correlate degradation pathways (e.g., hydrolysis of the sulfonamide bond) with structural changes .

Intermediate: How can researchers leverage structure-activity relationship (SAR) studies to optimize pharmacological properties?

Answer:

- Scaffold Modifications: Systematically vary substituents on the thiophene (e.g., electron-withdrawing groups) or pyrrolidinone (e.g., methyl/ethyl groups) to modulate lipophilicity and target binding .

- Free-Wilson Analysis: Quantify contributions of individual substituents to bioactivity using regression models .

- Molecular Dynamics (MD): Simulate ligand-receptor interactions to prioritize analogs with improved binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.